molecular formula C9H5FO3 B2736070 5-Fluorobenzofuran-6-carboxylic acid CAS No. 1312556-72-1

5-Fluorobenzofuran-6-carboxylic acid

Cat. No.: B2736070
CAS No.: 1312556-72-1
M. Wt: 180.134
InChI Key: HLWYOECYLYMHKX-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-Fluorobenzofuran-6-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

5-Fluorobenzofuran-6-carboxylic acid is considered harmful if swallowed . It poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested .

Preparation Methods

The synthesis of 5-Fluorobenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives with aliphatic or aromatic acid chlorides in the presence of low-valent titanium . Another approach includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

5-Fluorobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Mechanism of Action

The mechanism of action of 5-Fluorobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 5-fluorouracil exert their effects by inhibiting thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to act through similar mechanisms.

Comparison with Similar Compounds

5-Fluorobenzofuran-6-carboxylic acid can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

5-fluoro-1-benzofuran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-7-3-5-1-2-13-8(5)4-6(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWYOECYLYMHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312556-72-1
Record name 5-Fluorobenzofuran-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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